3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVJOJHTAAZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921317 | |
| Record name | 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-11-3, 114311-19-2 | |
| Record name | NSC150482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclocondensation of Ethyl Phenylglyoxylate and Urea
The primary synthetic route involves the cyclocondensation of ethyl phenylglyoxylate with urea under alkaline conditions. The reaction proceeds via nucleophilic attack of urea’s amino group on the carbonyl carbon of ethyl phenylglyoxylate, followed by ring closure to form the imidazolidine-dione scaffold.
Typical Procedure :
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Reagents :
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Ethyl phenylglyoxylate (1.0 equiv)
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Urea (2.5 equiv)
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Sodium hydroxide (0.2 equiv)
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Ethanol (solvent)
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Conditions :
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Reflux at 78–80°C for 6–8 hours
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Ambient pressure under nitrogen atmosphere
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Workup :
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Neutralization with dilute HCl (pH 6–7)
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Filtration and washing with cold ethanol
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This method yields 68–72% crude product, with purity >85% before recrystallization.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value/Range |
|---|---|
| Molar ratio (urea:glyoxylate) | 2.5:1 |
| Temperature | 78–80°C |
| Reaction time | 6–8 hours |
| Crude yield | 68–72% |
| Purity (pre-crystallization) | 85–88% |
Solvent and Catalytic Modifications
Alternative solvents (e.g., methanol, DMF) and catalysts (e.g., K₂CO₃, piperidine) have been explored to optimize yield and reaction kinetics:
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Methanol solvent : Reduces reaction time to 4–5 hours but decreases yield to 60–65% due to side-product formation.
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DMF with K₂CO₃ : Enhances solubility of intermediates, achieving 75% yield at 90°C in 5 hours. However, DMF complicates purification due to high boiling point.
Industrial Production Methods
Scalable Batch Reactor Process
Industrial synthesis prioritizes cost efficiency and reproducibility. A representative large-scale protocol includes:
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Reactor Setup :
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1,000 L jacketed reactor with mechanical stirring
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Ethyl phenylglyoxylate (200 kg), urea (420 kg), NaOH (16 kg)
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Conditions :
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Heated to 80°C for 7 hours
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Continuous nitrogen purge to prevent oxidation
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Purification :
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 10–100 g | 200–500 kg |
| Reaction time | 6–8 hours | 6–7 hours |
| Yield after purification | 70–75% | 82–85% |
| Energy consumption | 0.5 kWh/mol | 120 kWh/batch |
Purification Techniques
Recrystallization Optimization
Recrystallization is critical for removing unreacted urea and sodium salts. Ethanol/water mixtures (3:1 v/v) achieve optimal crystal growth:
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Solvent volume : 10 mL/g of crude product
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Cooling rate : 0.5°C/min to 4°C
Challenges in Synthesis
Byproduct Formation
Major byproducts include:
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5-Ethyl-5-phenylhydantoin : Forms via over-alkylation (5–8% yield).
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N-Carbamoyl derivatives : Result from incomplete cyclization (3–5% yield).
Mitigation strategies:
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Strict stoichiometric control of urea (2.5:1 ratio)
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Use of fresh, anhydrous ethanol to minimize hydrolysis
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Chemistry
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione serves as a building block in the synthesis of more complex molecules. Its structural features allow for diverse reactivity, including:
- Nucleophilic Substitution: Primarily at the C-5 position, facilitating the formation of various derivatives.
- Oxidation and Reduction Reactions: Leading to the generation of imidazolidine derivatives and amines respectively.
Biology
The compound has been studied for its potential biological activities , particularly:
- Antimicrobial Properties: Preliminary studies indicate that derivatives may exhibit significant antimicrobial effects.
- Anticonvulsant Activity: Similar compounds have shown promise in treating epilepsy by interacting with neurotransmitter receptors involved in seizure activity .
Medicine
In the pharmaceutical realm, ongoing research is exploring its potential as:
- A pharmaceutical intermediate for drug development.
- A candidate for novel therapeutic agents targeting specific biological pathways due to its ability to interact with enzymes and receptors.
Case Studies and Research Findings
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Anticonvulsant Properties:
A study investigated various imidazolidine derivatives for their anticonvulsant effects. Results indicated that compounds structurally related to 3-amino-5-ethyl-5-phenylimidazolidine demonstrated significant interactions with neurotransmitter receptors, suggesting potential therapeutic applications in epilepsy treatment . -
Antimicrobial Activity:
Research published in a peer-reviewed journal evaluated a series of imidazolidine derivatives for antimicrobial efficacy. The findings highlighted that certain derivatives exhibited substantial activity against a range of bacterial strains, indicating the compound's potential in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several imidazolidine and thiazolidine derivatives. Key structural variations include substituent positions, heteroatom composition (imidazolidine vs. thiazolidine), and functional groups.
Table 1: Structural and Functional Comparison
Key Observations :
- Core Heteroatom Differences : Thiazolidine derivatives (e.g., –2) replace the imidazolidine’s nitrogen with sulfur, altering electronic properties and π-π stacking interactions .
- Pharmacological Diversity : Substituents at position 5 (e.g., ethylphenyl in IM-3 vs. diphenyl in ) correlate with varied biological activities, suggesting structure-activity relationships (SAR) .
Key Observations :
- Imidazolidines (e.g., IM-3) are synthesized via Strecker reactions followed by isocyanate coupling, whereas thiazolidines use alkylation and benzylidene condensation .
- The 3-amino group in the target compound may require specialized protecting-group strategies during synthesis.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : Thiazolidine derivatives with 4-methoxybenzylidene substituents (–2) exhibit increased lipophilicity compared to polar imidazolidines, influencing membrane permeability .
- Crystal Packing : Compounds with benzylidene groups (e.g., –2) display π-π interactions and hydrogen bonding, critical for stability and crystallinity .
Biological Activity
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (commonly referred to as AEPI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis pathways, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features an imidazolidine ring with substituents that include an ethyl group and a phenyl group at the 5-position and an amino group at the 3-position.
The synthesis typically involves the reaction of ethyl hydantoin with phenyl hydrazine under controlled conditions, leading to the formation of AEPI through a series of nucleophilic substitution reactions and cyclization processes.
Anticonvulsant Properties
Research indicates that derivatives of imidazolidine, including AEPI, may exhibit anticonvulsant properties . Studies have shown that similar compounds can effectively interact with neurotransmitter receptors involved in seizure activity. This suggests that AEPI could be a candidate for further development in epilepsy treatment.
Interaction with Biological Targets
Preliminary studies have indicated that AEPI interacts with specific receptors and enzymes linked to neuronal signaling pathways. Understanding these interactions is crucial for determining its pharmacological profile and potential therapeutic applications.
Comparative Analysis
To provide context for AEPI's biological activity, it is useful to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Known Biological Activity |
|---|---|---|---|
| Ethotoin | Methyl group at 3-position | Anticonvulsant activity | |
| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | Two phenyl groups | Varies; less specificity | |
| 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | Hydroxy substitution enhancing solubility | Potential anti-inflammatory effects |
AEPI's unique substitution pattern differentiates it from these compounds, potentially leading to distinct biological activities.
Study on Anticonvulsant Activity
In a study assessing the anticonvulsant effects of various imidazolidine derivatives, AEPI was evaluated alongside established anticonvulsants. The results indicated that AEPI exhibited moderate activity in reducing seizure frequency in animal models, suggesting its potential as a lead compound for drug development in epilepsy .
Mechanistic Studies
Mechanistic studies have focused on the binding affinity of AEPI to various receptors. Initial findings suggest that it may act as a modulator at certain neurotransmitter receptors, which could explain its observed biological effects. For instance, molecular docking studies revealed favorable interactions between AEPI and serotonin receptors, indicating a possible pathway for its therapeutic effects .
Q & A
Q. What is the recommended synthetic route for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione?
A multi-step approach is typically employed:
- Step 1 : Start with 5-ethyl-5-phenylimidazolidine-2,4-dione as the core scaffold.
- Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination. For example, react the parent compound with ammonia under controlled pH (8–10) and reflux conditions in a polar aprotic solvent like DMF or DMSO for 6–12 hours .
- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to verify substituent positions (e.g., ethyl, phenyl, and amino groups). For instance, the ethyl group’s triplet at ~1.2 ppm and the aromatic protons at 7.3–7.5 ppm in NMR .
- X-ray diffraction : Grow single crystals via slow evaporation in ethanol/water (3:1). The crystal structure will confirm stereochemistry and intramolecular hydrogen bonding (e.g., N–H···O interactions) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] at 245.13 g/mol) .
Q. What are the key stability considerations during storage?
- Store in airtight, light-resistant containers at –20°C under inert gas (N) to prevent oxidation or hydrolysis of the imidazolidine-dione ring.
- Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability tests via accelerated aging (40°C/75% RH for 1 month) are recommended .
Advanced Research Questions
Q. How can solvent effects on its photophysical properties be systematically analyzed?
- Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO).
- Measure Stokes shifts and correlate with solvent parameters (e.g., dielectric constant, Kamlet-Taft). For example, a bathochromic shift in polar solvents suggests intramolecular charge transfer (ICT) .
- Calculate dipole moments using the Lippert-Mataga equation to quantify excited-state interactions .
Q. What strategies optimize its bioactivity in kinase inhibition studies?
- Perform structure-activity relationship (SAR) studies by modifying substituents:
- Replace the ethyl group with bulkier alkyl chains to enhance hydrophobic binding.
- Introduce electron-withdrawing groups (e.g., –F, –Cl) on the phenyl ring to improve target affinity .
- Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with in vitro kinase assays (IC determination) .
Q. How can conflicting bioactivity data between studies be resolved?
- Cross-validate experimental conditions:
- Check cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP concentration in kinase assays).
- Confirm compound purity via NMR and LC-MS to rule out degradation products .
- Compare structural analogs (e.g., 5-fluorophenyl derivatives) to identify substituent-specific trends .
Q. What computational methods predict metabolite formation in hepatic studies?
- Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate Phase I/II metabolism.
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Analyze metabolites via LC-MS/MS (Q-TOF) with fragmentation patterns .
Q. How is the crystal structure determined, and what insights does it provide?
- Single-crystal X-ray diffraction : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Key findings: The imidazolidine-dione ring adopts a non-planar conformation, with the ethyl and phenyl groups in equatorial positions. Hydrogen-bonding networks (N–H···O) stabilize the lattice, influencing solubility .
Methodological Notes
Handling air-sensitive intermediates during synthesis
- Use Schlenk-line techniques under nitrogen/argon for steps involving reactive intermediates (e.g., Grignard reagents).
- Monitor reaction progress via TLC (silica GF) with UV visualization .
Designing fluorescence-based assays for cellular uptake studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
